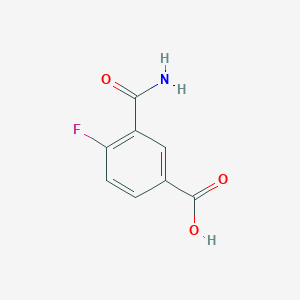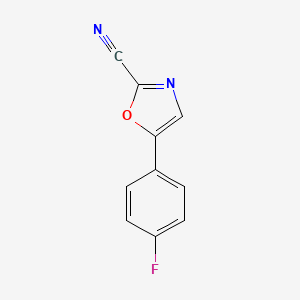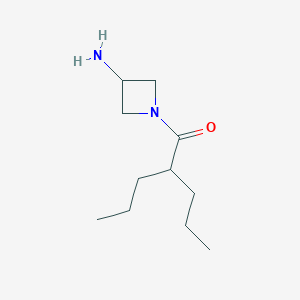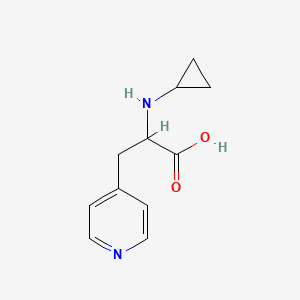![molecular formula C6H3Cl2N3O B1472324 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1520452-96-3](/img/structure/B1472324.png)
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Vue d'ensemble
Description
“2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the CAS Number: 1520452-96-3 . It has a molecular weight of 204.01 and its IUPAC name is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1,12H,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .Applications De Recherche Scientifique
Antiradiation Compounds
Pyrrolo[2,3-d]pyrimidines, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been studied for their potential as antiradiation compounds . These compounds have shown pronounced cytotoxic activity, which has led to considerable interest in their synthesis and evaluation .
Anticancer Agents
A series of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been synthesized and tested in vitro against several human cancer cell lines . Some of these compounds have shown promising cytotoxic effects, indicating their potential as anticancer agents .
DPP-IV Inhibitors
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . This compound can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose .
Tyrosine Kinase Inhibitors
Derivatives of pyrido[2,3-d]pyrimidin-7-one, which is structurally similar to 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been used as tyrosine kinase inhibitors . These compounds have shown promising antiproliferative activity .
CDK4 Inhibitors
Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds can inhibit the activity of CDK4, a protein kinase that plays a crucial role in cell cycle regulation .
Apoptosis Inducers
Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a process of programmed cell death . These compounds can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to the activation of caspases and the fragmentation of DNA .
Safety and Hazards
Mécanisme D'action
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
Propriétés
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




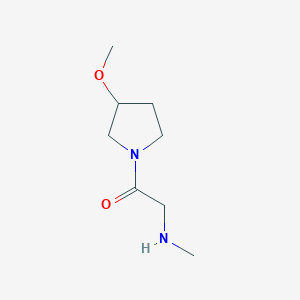


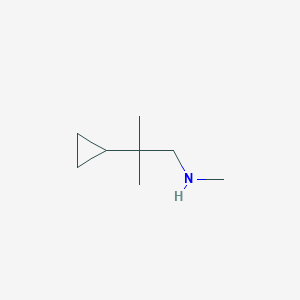
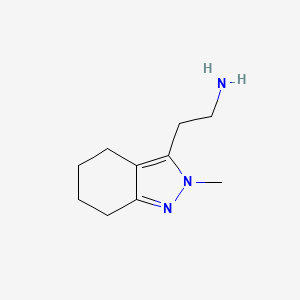

![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)
